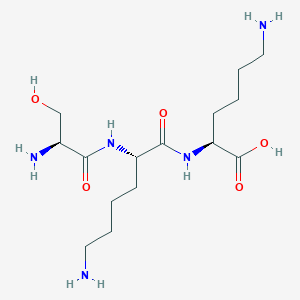
L-Seryl-L-lysyl-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-lysyl-L-lysine is a tripeptide composed of three amino acids: L-serine, L-lysine, and another L-lysine. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of both serine and lysine residues in its structure allows it to participate in a variety of biochemical reactions and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Seryl-L-lysyl-L-lysine can be synthesized using standard peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid (L-serine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid (L-lysine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for the third amino acid (L-lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Corynebacterium glutamicum can be engineered to overproduce L-lysine, which can then be chemically or enzymatically linked to L-serine to form the desired tripeptide .
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-lysyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: The lysine residues can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The amino groups in lysine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or other reducing agents are commonly employed.
Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Reduced forms of the peptide with modified lysine residues.
Substitution: Substituted derivatives with various functional groups attached to the lysine residues.
Applications De Recherche Scientifique
L-Seryl-L-lysyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a component of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of L-Seryl-L-lysyl-L-lysine involves its interaction with various molecular targets, including enzymes and receptors. The serine residue can participate in hydrogen bonding and nucleophilic attacks, while the lysine residues can form ionic bonds and participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: A similar peptide with an additional proline residue.
L-Seryl-L-lysine: A simpler dipeptide with only one lysine residue.
L-Lysine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: A peptide with an arginine residue instead of a second lysine
Uniqueness
L-Seryl-L-lysyl-L-lysine is unique due to its specific combination of amino acids, which allows it to participate in a wide range of biochemical reactions and interactions. The presence of two lysine residues provides additional sites for modification and interaction, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
213187-86-1 |
|---|---|
Formule moléculaire |
C15H31N5O5 |
Poids moléculaire |
361.44 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C15H31N5O5/c16-7-3-1-5-11(19-13(22)10(18)9-21)14(23)20-12(15(24)25)6-2-4-8-17/h10-12,21H,1-9,16-18H2,(H,19,22)(H,20,23)(H,24,25)/t10-,11-,12-/m0/s1 |
Clé InChI |
CRJZZXMAADSBBQ-SRVKXCTJSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


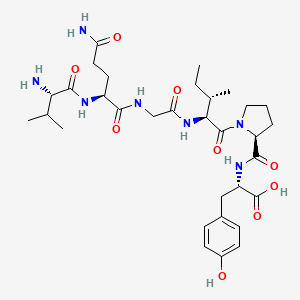
![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
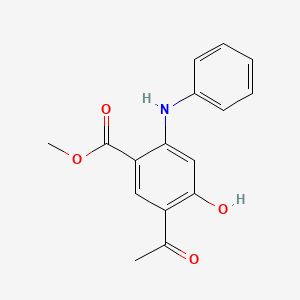
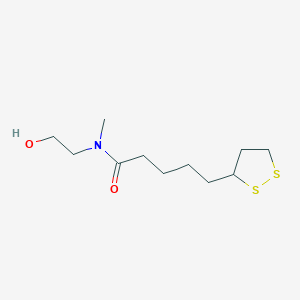

![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)
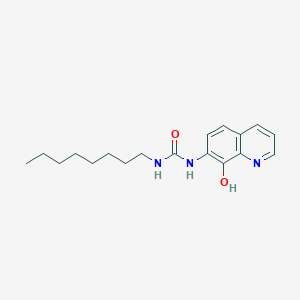

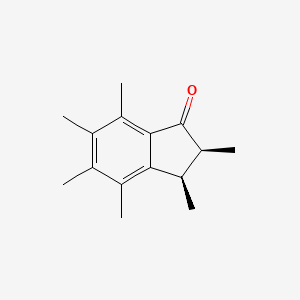
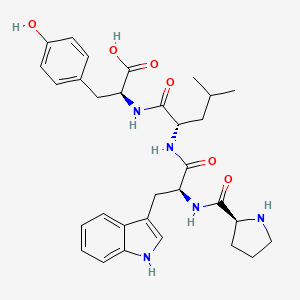
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
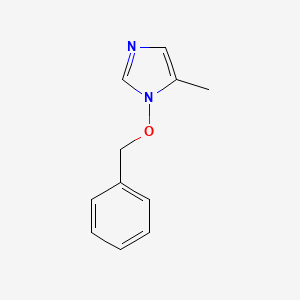
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 2,8,8-trimethoxy-](/img/structure/B14253589.png)
![N-[(4-chloro-3-nitrophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14253593.png)
